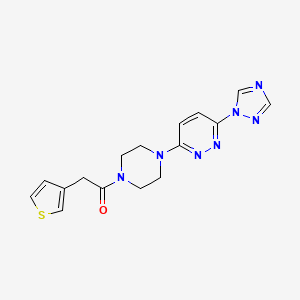
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes. It is a synthetic compound that works by increasing insulin sensitivity in the body, thereby reducing blood sugar levels. Rosiglitazone has been the subject of extensive scientific research due to its potential therapeutic applications and mechanism of action.
作用機序
Rosiglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, thereby reducing blood sugar levels. In addition, PPARγ activation also leads to the suppression of inflammatory cytokines and the promotion of anti-inflammatory pathways, which may contribute to its cardiovascular protective effects.
Biochemical and Physiological Effects
Rosiglitazone has been shown to have a number of biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing glucose uptake and utilization in adipose tissue and skeletal muscle. It also reduces hepatic glucose production and improves lipid metabolism by increasing fatty acid uptake and oxidation in adipose tissue and skeletal muscle. In addition, (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular protective effects.
実験室実験の利点と制限
Rosiglitazone has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. Rosiglitazone is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, it has been associated with several side effects, including weight gain and fluid retention, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide. One area of interest is the potential use of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide in the treatment of cardiovascular disease. Studies have shown that (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide has anti-inflammatory and anti-atherogenic effects, which may make it a potential candidate for the treatment of atherosclerosis and other cardiovascular diseases. Another area of interest is the development of more selective PPARγ agonists that may have fewer side effects than (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide. Finally, there is a need for further research on the long-term safety and efficacy of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide in the treatment of type 2 diabetes.
合成法
Rosiglitazone is synthesized through a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiosemicarbazide to form 2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid hydrazide. The hydrazide is then treated with acetic anhydride to form the corresponding acetyl derivative, which is subsequently reduced with hydrogen gas to form (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide.
科学的研究の応用
Rosiglitazone has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose metabolism in diabetic patients, leading to improved glycemic control. In addition to its antidiabetic effects, (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide has also been shown to have anti-inflammatory and anti-atherogenic properties, making it a potential candidate for the treatment of cardiovascular disease.
特性
IUPAC Name |
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAPWNWFLYPMDO-JAVCKPHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

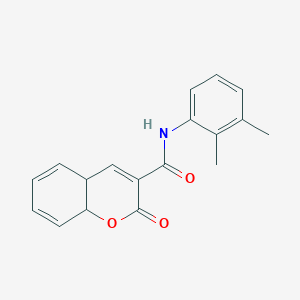
![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)
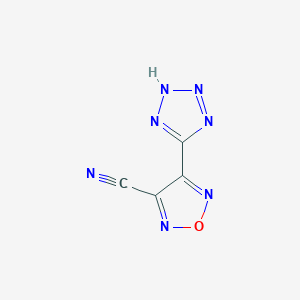
![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
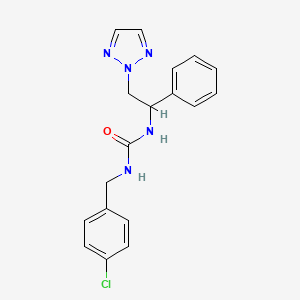
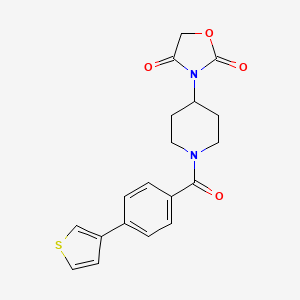
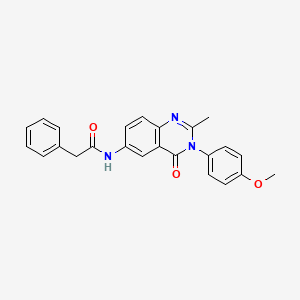
![1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2399737.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)


![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)
